4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro-
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Overview
Description
4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- is a heterocyclic compound that belongs to the class of pyran derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorophenyl group in the structure enhances its pharmacological properties, making it a compound of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- typically involves the reaction of 4-fluorobenzaldehyde with malononitrile and allyl 3-oxobutanoate in the presence of a base such as piperidine. The reaction is carried out in absolute ethanol at 80°C for about 90 minutes. The progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the solvent is evaporated. The resulting solid is washed with cold water and recrystallized from ethanol to obtain the pure product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as an antitumoral, antibacterial, and antioxidant agent.
Biological Studies: The compound is used in studies related to cell proliferation, apoptosis, and enzyme inhibition.
Industrial Applications: The compound is explored for its use in the synthesis of pharmaceuticals, agrochemicals, and functional materials.
Mechanism of Action
The mechanism of action of 4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- involves its interaction with molecular targets such as enzymes and receptors. For instance, it inhibits CDK2 by binding to its active site, thereby blocking the enzyme’s activity and leading to cell cycle arrest and apoptosis in cancer cells . The compound’s antioxidant properties are attributed to its ability to scavenge free radicals and reduce oxidative stress.
Comparison with Similar Compounds
4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- can be compared with other pyran derivatives such as:
4H-Pyran-4-one, 2-methyl-2,3-dihydro-: This compound lacks the fluorophenyl group, which may result in different biological activities and pharmacological properties.
4H-Pyran-4-one, 2-(4-chlorophenyl)-2,3-dihydro-: The presence of a chlorine atom instead of fluorine can alter the compound’s reactivity and biological effects.
4H-Pyran-4-one, 2-(4-bromophenyl)-2,3-dihydro-: Similar to the chlorophenyl derivative, the bromophenyl group can influence the compound’s properties differently.
The uniqueness of 4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- lies in the presence of the fluorophenyl group, which enhances its pharmacological profile and makes it a valuable compound for research and development.
Properties
IUPAC Name |
2-(4-fluorophenyl)-2,3-dihydropyran-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FO2/c12-9-3-1-8(2-4-9)11-7-10(13)5-6-14-11/h1-6,11H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFVWVQURPXPLI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC=CC1=O)C2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60442048 |
Source
|
Record name | 4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
226714-93-8 |
Source
|
Record name | 4H-Pyran-4-one, 2-(4-fluorophenyl)-2,3-dihydro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60442048 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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